molecular formula C19H22ClN3O4 B2392087 4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid CAS No. 1048001-41-7

4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2392087
CAS No.: 1048001-41-7
M. Wt: 391.85
InChI Key: ACRQDSAUZUZCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Chlorotrimethylsilane-Mediated Synthesis : A study demonstrated the use of chlorotrimethylsilane for the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate to yield quinoline derivatives, showcasing a methodology relevant to the synthesis of complex organic compounds (Degtyarenko et al., 2007).
  • Manganese-Mediated Synthesis of Cyclic Peroxides : Research on the reaction of various ethene derivatives with active methylene compounds in the presence of manganese and molecular oxygen produced cyclic peroxides, indicating the compound's potential use in synthesizing cyclic structures (Qian et al., 1992).

Spectroscopy and Structural Analysis

  • Vibrational Spectroscopy Studies : The crystal structure and vibrational spectroscopy (Raman and infrared) of chloramphenicol derivatives, including compounds structurally related to the chemical , were analyzed, providing insights into their molecular interactions and stability (Fernandes et al., 2017).
  • Molecular Docking and Optical Studies : A comparative study involving spectroscopic and structural investigations of dichlorophenyl amino butanoic acid derivatives highlighted their potential in pharmacological activities, supported by molecular docking, NBO analysis, and theoretical UV-Visible spectra analysis (Vanasundari et al., 2018).

Properties

IUPAC Name

4-(3-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c1-27-17-8-3-2-7-15(17)21-9-10-22-16(19(25)26)12-18(24)23-14-6-4-5-13(20)11-14/h2-8,11,16,21-22H,9-10,12H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRQDSAUZUZCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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